molecular formula C20H25N5O2 B2508529 4-(6-cyclopropylpyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide CAS No. 2034428-36-7

4-(6-cyclopropylpyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide

Cat. No. B2508529
CAS RN: 2034428-36-7
M. Wt: 367.453
InChI Key: DITMWGBZTSNGAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The first paper describes a synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which is a Rho kinase inhibitor. The synthesis involves acylation of 4-aminopyridine with N,N'-carbonyldiimidazole, followed by deprotection and salt formation to achieve the final product with a 53% overall yield and high purity. This process is scalable and can be used for production .

The second paper outlines the synthesis of a series of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives. The synthesis starts with cyclization of 5-bromo-2-fluorobenzaldehyde and guanidine carbonate, followed by several steps including treatment with piperazine and various substituted arylisocyanates or arylisothiocyanates to obtain the final compounds. The chemical structures were confirmed using various analytical techniques, and the compounds exhibited potential antimicrobial activity .

Molecular Structure Analysis

The molecular structure of the compound of interest would likely be characterized by the presence of a piperazine ring, which is a common feature in the compounds discussed in both papers. The piperazine ring is a versatile moiety that can be functionalized with various substituents to modulate the chemical and biological properties of the molecule. The presence of the cyclopropylpyridazinyl and ethoxyphenyl groups in the compound would influence its molecular geometry and electronic distribution, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

While the specific chemical reactions of "4-(6-cyclopropylpyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide" are not detailed in the provided papers, the synthesis methods described suggest that the compound could undergo reactions typical for carboxamides and piperazines. These might include nucleophilic substitution reactions at the piperazine nitrogen atoms or the carbonyl carbon atom of the carboxamide group. The presence of the cyclopropyl and ethoxyphenyl groups could also offer sites for further functionalization or influence the compound's reactivity in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The piperazine ring is known to impart basicity to the molecule, which could affect its solubility and interaction with acids or acid derivatives. The carboxamide group would contribute to the compound's hydrogen bonding capability, potentially affecting its solubility and crystallinity. The substituents attached to the piperazine ring would further modulate these properties, with the ethoxyphenyl group likely increasing the compound's hydrophobic character and the cyclopropyl group adding steric bulk.

Scientific Research Applications

PET Radioligands for Neurological Imaging

Compounds similar in structure to "4-(6-cyclopropylpyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide" have been explored as PET (Positron Emission Tomography) radioligands. These compounds, particularly those with modifications allowing for fluorine-18 labeling, are of interest for in vivo quantification of neuroreceptors, such as the serotonin 5-HT(1A) receptors. Such radioligands can provide valuable insights into neuropsychiatric disorders and contribute to the development of novel therapeutic strategies (García et al., 2014).

Antimicrobial Agents

Derivatives with structural resemblance to the compound have been synthesized and evaluated for their antimicrobial properties. Studies have demonstrated that certain piperazine-1-carboxamide derivatives exhibit significant antibacterial and antifungal activities, which could be harnessed for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Patel & Patel, 2010).

Antipsychotic Agents

Research into heterocyclic carboxamides, which share a core structural motif with "4-(6-cyclopropylpyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide," has indicated potential applications in the development of antipsychotic medications. These compounds have been evaluated for their ability to bind to various neural receptors, such as dopamine D2 and serotonin 5-HT2 receptors, which are key targets in the treatment of psychiatric disorders (Norman et al., 1996).

CGRP Receptor Inhibitors

Compounds structurally related to "4-(6-cyclopropylpyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide" have been investigated as CGRP (Calcitonin Gene-Related Peptide) receptor antagonists. These studies involve the development of stereoselective synthesis methods and evaluation of the compounds' efficacy, which could lead to new treatments for conditions such as migraine (Cann et al., 2012).

properties

IUPAC Name

4-(6-cyclopropylpyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-2-27-18-6-4-3-5-17(18)21-20(26)25-13-11-24(12-14-25)19-10-9-16(22-23-19)15-7-8-15/h3-6,9-10,15H,2,7-8,11-14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITMWGBZTSNGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-cyclopropylpyridazin-3-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide

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